5-fluoro-2,3-dihydro-1H-quinolin-4-one chemical structure and properties
5-fluoro-2,3-dihydro-1H-quinolin-4-one chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 5-fluoro-2,3-dihydro-1H-quinolin-4-one , a critical heterocyclic scaffold in medicinal chemistry.
Core Scaffold for Kinase Inhibitor & Fragment-Based Drug Discovery [1]
Executive Summary
5-fluoro-2,3-dihydro-1H-quinolin-4-one (CAS: 1095270-78-2) is a bicyclic nitrogen heterocycle characterized by a tetrahydroquinoline core, a ketone at the C4 position, and a fluorine substituent at the C5 position.[2] This specific substitution pattern renders it a high-value "privileged structure" in drug discovery. The C5-fluorine atom exerts a unique electronic influence on the adjacent carbonyl, modulating the pKa of the N1-amine and altering the metabolic susceptibility of the aromatic ring. It serves as a primary building block for tricyclic antidepressants, MEK inhibitors, and novel agrochemicals.
Chemical Identity & Physicochemical Profiling[3][4]
| Property | Specification |
| IUPAC Name | 5-fluoro-2,3-dihydro-1H-quinolin-4-one |
| Common Synonyms | 5-Fluoro-4-chromanone (nitrogen analog); 5-Fluoro-1,2,3,4-tetrahydroquinolin-4-one |
| CAS Registry Number | 1095270-78-2 |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol |
| Physical State | Pale yellow to off-white solid |
| Predicted LogP | 1.8 – 2.1 (Lipophilic, CNS penetrant) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (C=O, F) |
| Electronic Character | The C5-F exerts a strong inductive withdrawing effect (-I), deactivating the C4-carbonyl towards nucleophilic attack relative to the non-fluorinated analog.[2][3][4] |
Structural Visualization
The following diagram illustrates the core numbering and electronic environment of the scaffold.
Figure 1: Functional map of the 5-fluoro-2,3-dihydro-1H-quinolin-4-one scaffold highlighting reactive centers.
Synthetic Methodology
Achieving the 5-fluoro isomer specifically presents a regiochemical challenge. The standard cyclization of 3-fluoroaniline typically yields a mixture of the 5-fluoro (ortho-cyclization) and 7-fluoro (para-cyclization) isomers, with the 7-fluoro isomer often predominating due to steric factors.
Validated Protocol: The Michael-Friedel-Crafts Route
This protocol maximizes yield while addressing the isomer separation requirement.
Step 1: Michael Addition
Reagents: 3-Fluoroaniline, Acrylic Acid, Toluene. Procedure:
-
Reflux 3-fluoroaniline (1.0 eq) with acrylic acid (1.2 eq) in toluene.
-
Mechanism: The aniline nitrogen acts as a nucleophile attacking the
-carbon of acrylic acid. -
Outcome: Formation of N-(2-carboxyethyl)-3-fluoroaniline.
-
Purification: Concentration in vacuo; the intermediate is often an oil used directly in Step 2.
Step 2: Intramolecular Cyclization (The Critical Step)
Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH). Procedure:
-
Heat the intermediate from Step 1 in PPA at 100–120°C for 2–4 hours.
-
Causality: The acid activates the carboxylic acid to an acylium ion (or mixed anhydride), which performs an electrophilic aromatic substitution (EAS) on the benzene ring.
-
Regioselectivity: Cyclization occurs ortho to the amine. In 3-fluoroaniline, there are two ortho positions:
-
Position 2 (between F and N): Sterically crowded but electronically activated by the ortho-fluorine lone pair donation (resonance). Leads to 5-fluoro-4-one .[2]
-
Position 6 (para to F): Sterically accessible. Leads to 7-fluoro-4-one .
-
-
Workup: Quench onto ice/water. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.
Step 3: Isomer Separation
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).
-
Identification: The 5-fluoro isomer typically elutes after the 7-fluoro isomer due to the "ortho effect" and intramolecular H-bonding interactions with the carbonyl, which slightly increases polarity/retention on silica.
-
Validation: Use 19F-NMR. The 5-fluoro signal will appear as a multiplet (coupling with H6, H7, H8), whereas the 7-fluoro signal will show a distinct splitting pattern (coupling with H6 and H8).
Figure 2: Synthetic pathway emphasizing the critical separation of regioisomers.
Reactivity & Derivatization Strategies
The 5-fluoro-2,3-dihydro-1H-quinolin-4-one scaffold is a versatile "warhead" precursor.
A. Reductive Amination (C4 Position)
The C4 ketone is sterically hindered by the peri-hydrogen (H5) in standard quinolinones, but here, the C5-fluorine replaces that hydrogen.
-
Effect: Fluorine (Van der Waals radius 1.47 Å) is slightly larger than Hydrogen (1.20 Å) but smaller than a Methyl group.
-
Protocol: React with primary amines using Ti(OiPr)4 as a Lewis acid to force imine formation, followed by reduction with NaBH(OAc)3 .
-
Application: Synthesis of 4-amino-tetrahydroquinoline libraries for GPCR targeting.
B. Fischer Indole Synthesis (Rearrangement)
Under harsh acidic conditions with hydrazines, the ketone can undergo Fischer cyclization to form tricyclic 1,2,3,4-tetrahydro-5-fluoro-gamma-carbolines , a rare scaffold in drug discovery.
C. Aromatization
Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in diphenylether converts the dihydro-core into the fully aromatic 5-fluoroquinolin-4(1H)-one . This is the precursor to fluoroquinolone antibiotics, although the 6-fluoro isomer is the standard for antibacterial activity (e.g., Ciprofloxacin). The 5-fluoro variants are often explored for anticancer activity.
Medicinal Chemistry Applications
Kinase Inhibition (MEK/ERK Pathway)
The 5-fluoro-tetrahydroquinoline core mimics the adenosine ring of ATP but with altered H-bonding capabilities.
-
Mechanism: The N1-H acts as a donor to the hinge region of kinases. The C5-F provides metabolic stability against ring hydroxylation (a common clearance pathway for quinolines).
-
Reference: Research indicates 5-substituted quinolinones show enhanced selectivity for serine/threonine kinases compared to their non-fluorinated counterparts [1].
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<200 Da) and high ligand efficiency, this molecule is an ideal "fragment" for NMR-based screening.
-
19F-NMR Screening: The fluorine atom serves as a sensitive NMR handle.[1] Upon binding to a protein target, the sharp 19F signal broadens significantly (chemical shift anisotropy), allowing for rapid "hit" detection without the need for radiolabeling [2].
References
-
Synthesis and biological evaluation of novel quinolin-4-one derivatives. Journal of Medicinal Chemistry. (General reference for quinolinone kinase activity).
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[5] Describes the use of 19F-NMR in fragment screening and the metabolic stability conferred by fluorine substitution.
- Regioselective synthesis of fluoro-substituted quinolinones.Tetrahedron Letters.
-
CAS Common Chemistry. Entry for related fluoro-quinoline scaffolds.
(Note: Specific CAS 1095270-78-2 is verified via chemical vendor catalogs such as Arctom and ChemicalBook as the specific 5-fluoro-1,2,3,4-tetrahydroquinolin-4-one isomer.)
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. CAS [chemicalbook.com]
- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 4. WO2016024858A1 - Process for preparing synthetic intermediates for preparing tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
